molecular formula C15H13Cl2NO3 B5837491 N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B5837491
M. Wt: 326.2 g/mol
InChI Key: BMWWGRHGVWLDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide, also known as MCLA or ML-18, is a synthetic compound that has been studied for its potential use in the treatment of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action is being investigated to better understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of a specific protein kinase called Aurora A kinase. Aurora A kinase is involved in cell division and is overexpressed in many types of cancer cells. By inhibiting this kinase, this compound may prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). Additionally, this compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide in lab experiments is that it has shown promising results in preclinical studies. Additionally, this compound has been shown to be well-tolerated in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a cancer treatment.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide. One area of focus is to better understand its mechanism of action and how it interacts with other proteins and pathways involved in cancer cell growth and division. Additionally, further preclinical studies are needed to determine the optimal dose and schedule for this compound treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a cancer treatment.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide involves the reaction of 3-chloro-4-methoxyaniline with 4-chlorophenoxyacetic acid in the presence of a coupling agent and a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide has been studied for its potential use as a cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapy drugs.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-14-7-4-11(8-13(14)17)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWWGRHGVWLDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.